BenchChemオンラインストアへようこそ!

Dragmacidin D

3D spheroid culture TNBC apoptosis induction

Dragmacidin D is a pyrazinone-linked bis-indole marine alkaloid with unique 3D-spheroid-selective cytotoxicity (MDA-MB-231 IC50 8 µM; MDA-MB-468 IC50 16 µM) and selective bNOS inhibition (IC50 4 µM) without calcineurin interference. Its scalemic nature (39% ee, R-configuration) and PP1-targeting mechanism make it irreplaceable by piperazine-series dragmacidins or topsentins. Essential for TNBC organoid pharmacology, antimicrobial SAR (E. coli MIC 9 µM, C. albicans MIC 11 µM), and neuroinflammation studies. Inquire for custom synthesis or stock availability.

Molecular Formula C25H22BrN7O2
Molecular Weight 532.4 g/mol
Cat. No. B1256499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDragmacidin D
Synonymsdragmacidin D
Molecular FormulaC25H22BrN7O2
Molecular Weight532.4 g/mol
Structural Identifiers
SMILESCC(C1=C2C(=CNC2=C(C=C1)O)C3=CN=C(C(=O)N3)C4=CNC5=C4C=CC(=C5)Br)C6=CNC(N6)N
InChIInChI=1S/C25H22BrN7O2/c1-11(18-9-31-25(27)33-18)13-4-5-20(34)23-21(13)16(8-29-23)19-10-30-22(24(35)32-19)15-7-28-17-6-12(26)2-3-14(15)17/h2-11,25,28-29,31,33-34H,27H2,1H3,(H,32,35)
InChIKeyXTUQWMCQNLFDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dragmacidin D Procurement Guide: Baseline Characterization and Structural Identity


Dragmacidin D (CAS 142979-34-8; C25H22BrN7O2; MW 531.38) is a bis-indole marine alkaloid originally isolated from deep-water marine sponges of the genera Spongosorites and Dragmacidon [1][2]. It belongs to the structurally complex pyrazinone-containing dragmacidin subfamily (dragmacidins D, E, and F), distinguished from the simpler piperazine-linked congeners (dragmacidins A, B, and C) by the presence of a guanidinium/aminoimidazole functional array and a pyrazinone core linker [3]. The absolute configuration of the naturally occurring (+)-enantiomer has been revised to R based on asymmetric total synthesis, which also revealed that natural dragmacidin D is isolated as either a racemate or a scalemic mixture with approximately 39% enantiomeric excess [4][5].

Why Dragmacidin D Cannot Be Replaced by In-Class Bis-Indole Alkaloids


Substitution of dragmacidin D with structurally related bis-indole alkaloids—including other dragmacidins, topsentins, or nortopsentins—is scientifically unsound due to fundamental differences in core architecture, stereochemical identity, and biological selectivity profiles. The pyrazinone-containing dragmacidins (D, E, F) exhibit markedly distinct target engagement compared to piperazine-linked congeners (A, B, C), with dragmacidin D specifically demonstrating serine-threonine protein phosphatase inhibition and selective bNOS antagonism that are not recapitulated by the piperazine series [1][2]. Furthermore, natural dragmacidin D exists as a scalemic mixture (39% ee) with a recently revised R absolute configuration, rendering stereochemically undefined or synthetic racemic substitutes non-equivalent for studies requiring enantiopure material [3]. Even within the pyrazinone subfamily, dragmacidin D shows divergent antimicrobial potency relative to dragmacidin E and unique 3D spheroid-selective cytotoxicity that has not been reported for dragmacidins E, F, G, or H [4][5].

Dragmacidin D: Quantified Differential Performance Against Closest Analogs


Dragmacidin D Exhibits 3D Spheroid-Selective Cytotoxicity with 2D/3D IC50 Ratio Exceeding 9.4-Fold

Dragmacidin D demonstrates a unique selectivity profile characterized by potent apoptosis induction in 3D spheroid cultures of triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) while showing no detectable cytotoxicity in conventional 2D monolayer cultures at concentrations up to 75 µM. This 3D-selective activity profile is not reported for other dragmacidin congeners (A, B, C, E, F, G, H) or related bis-indole alkaloids such as topsentins and nortopsentins, which are generally evaluated only in standard 2D cytotoxicity assays [1].

3D spheroid culture TNBC apoptosis induction

Dragmacidin D Shows 1.3-1.8× Superior Antibacterial Potency to Dragmacidin E

In a direct comparative study of antimicrobial activity, dragmacidin D demonstrated consistently higher potency than its closest structural analog dragmacidin E against both Gram-negative and fungal pathogens. Dragmacidin D exhibited MIC values of 9 µM against E. coli (vs 12 µM for dragmacidin E) and 11 µM against C. albicans (vs 20 µM for dragmacidin E), representing a 1.3-fold and 1.8-fold improvement in potency, respectively [1]. Broader antimicrobial profiling against additional strains revealed dragmacidin D MIC values of 3.1 µg/mL (6 µM) against Bacillus subtilis, 62.5 µg/mL (117 µM) against Pseudomonas aeruginosa, and 3.9 µg/mL (7 µM) against Cryptococcus neoformans [2].

antibacterial antifungal MIC

Dragmacidin D Is a Selective bNOS Inhibitor with 6.75× Greater Potency Than Nortopsentin-C

In a head-to-head comparison of bis-indole alkaloids for inhibition of neural nitric oxide synthase (bNOS, also known as nNOS), dragmacidin D demonstrated an IC50 of 4 µM, substantially more potent than nortopsentin-C (IC50 27 µM), hamacanthin-A (IC50 7.5 µM), and dragmacidin (unspecified congener, IC50 20 µM). Critically, dragmacidin D achieved bNOS inhibition without concurrent inhibition of calcineurin, whereas nortopsentin-C inhibited both enzymes, suggesting a broader calmodulin-directed mechanism rather than selective bNOS targeting. Dragmacidin D also did not affect murine macrophage viability or induced NOS (iNOS) activity, indicating isoform selectivity between neural and inducible NOS [1].

nitric oxide synthase bNOS neuroinflammation

Dragmacidin D Demonstrates Synergy with Paclitaxel in TNBC Spheroids

Dragmacidin D exhibits synergistic cytotoxicity when combined with paclitaxel in triple-negative breast cancer spheroid models. This combination effect was accompanied by significant decreases in histone protein levels as measured by reverse-phase protein array analysis, and differential protein expression profiling suggested potential mechanisms involving protein synthesis inhibition or ribonucleotide reductase inhibition [1]. Comparable synergy data have not been reported for other dragmacidin congeners or structurally related bis-indole alkaloids (topsentins, nortopsentins) in combination with standard-of-care chemotherapeutics [2].

drug synergy paclitaxel combination therapy

Dragmacidin D Exhibits P388 Leukemia Cytotoxicity with IC50 of 2.6 µM

Dragmacidin D induces cytotoxicity in the P388 murine leukemia cell line with an IC50 of 1.4 μg/mL (2.6 µM) and in the A549 human lung adenocarcinoma cell line with an IC50 of 4.4 μg/mL (8.3 µM), both measured at 72 h of treatment [1]. In contrast, the piperazine-linked dragmacidins A, B, and C have been reported to display only modest cytotoxic activities without specific IC50 values quantified in primary literature [2], while dragmacidin G exhibits activity against pancreatic cancer cell lines but with a distinct selectivity profile not overlapping with dragmacidin D [3].

cytotoxicity P388 A549

Dragmacidin D: Evidence-Backed Application Scenarios for Research and Procurement


3D Tumor Spheroid Pharmacology and Translational Oncology Research

Dragmacidin D is uniquely suited for 3D spheroid-based cancer pharmacology studies, particularly for triple-negative breast cancer (TNBC). It induces caspase 3/7-mediated apoptosis in MDA-MB-231 (IC50 8 ± 1 µM) and MDA-MB-468 (IC50 16 ± 0.6 µM) spheroids within 24 h while remaining non-cytotoxic in 2D monolayers at concentrations up to 75 µM [1]. This 3D-selective activity profile makes dragmacidin D an essential positive control or test compound for assays designed to identify microenvironment-dependent anticancer agents. Procurement is indicated for laboratories utilizing spheroid, organoid, or other 3D culture platforms where 2D screening hits frequently fail to translate [1].

Selective nNOS/bNOS Inhibition in Neuroinflammation Research

Dragmacidin D serves as a selective chemical probe for neural nitric oxide synthase (nNOS/bNOS) inhibition in neuroinflammation and neurodegenerative disease models. It demonstrates an IC50 of 4 µM against bNOS without concurrent calcineurin inhibition, distinguishing it from nortopsentin-C (IC50 27 µM with calcineurin inhibition) and hamacanthin-A (IC50 7.5 µM) [2]. This isoform selectivity (sparing iNOS) and clean calcineurin profile make dragmacidin D the preferred bis-indole alkaloid for experiments requiring specific interrogation of nNOS-mediated signaling pathways without calmodulin-pathway confounding [2].

Antimicrobial Discovery and Natural Product-Based Antibiotic Screening

Dragmacidin D provides a quantifiably superior starting point for antimicrobial discovery programs compared to dragmacidin E, with 1.33-fold higher potency against E. coli (MIC 9 µM vs 12 µM) and 1.8-fold higher potency against C. albicans (MIC 11 µM vs 20 µM) [3]. With additional activity against Bacillus subtilis (MIC 3.1 µg/mL, 6 µM) and Cryptococcus neoformans (MIC 3.9 µg/mL, 7 µM), dragmacidin D offers a broader and more potent antimicrobial spectrum than its closest structural analog [4]. Procurement is recommended for structure-activity relationship (SAR) studies aimed at optimizing the pyrazinone-linked bis-indole scaffold for antibacterial or antifungal lead development [3].

Serine-Threonine Protein Phosphatase (PP1/PP2A) Inhibition Studies

Dragmacidin D is a validated inhibitor of serine-threonine protein phosphatases with reported selectivity for PP1 over PP2A [5]. This target engagement profile positions dragmacidin D as a tool compound for studying phosphatase-mediated signaling in cancer, neurodegeneration, and cellular stress responses. While direct quantitative IC50 values for PP1/PP2A inhibition are not available in the open literature, the established mechanism and observed in vivo anti-inflammatory activity (resiniferitoxin-induced mouse ear edema model) support its utility in phosphatase-focused research programs [5][6]. Laboratories investigating PP1-dependent pathways should prioritize dragmacidin D over other dragmacidins lacking validated phosphatase inhibition data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dragmacidin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.